molecular formula C26H20N4S B2915151 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-77-9

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2915151
Numéro CAS: 439095-77-9
Poids moléculaire: 420.53
Clé InChI: KNMDDKVNVWVRKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 2-position with a 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene group and at the 7-position with a 2-naphthyl moiety. The 2-naphthyl group confers significant aromatic bulk, while the thienyl-pyrrole substituent introduces electronic diversity. Such substitutions are critical for modulating interactions with biological targets, solubility, and metabolic stability .

Propriétés

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4S/c1-17-7-8-18(2)29(17)24-12-14-31-26(24)22-16-25-27-13-11-23(30(25)28-22)21-10-9-19-5-3-4-6-20(19)15-21/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMDDKVNVWVRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC6=CC=CC=C6C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C23H22N4S
  • Molecular Weight: 398.52 g/mol
  • CAS Number: 672949-47-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyrazolo[1,5-a]pyrimidine scaffold is known to confer various pharmacological properties.

Key Mechanisms:

  • Inhibition of Kinases: Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems: The compound may influence serotonin and dopamine pathways, which are crucial in the treatment of neurological disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds within this class. For instance:

  • A study on related pyrazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.25Apoptosis induction
A5490.33Cell cycle arrest

Neuropharmacological Effects

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit properties that may be beneficial in treating neurodegenerative diseases:

  • In vitro studies suggest that these compounds can enhance cognitive function by modulating serotonin receptors .

Case Studies

  • In Vivo Studies on Tumor Models:
    • In a mouse model bearing xenografts of human tumors, administration of the compound resulted in a significant reduction in tumor volume compared to controls. This effect was attributed to the inhibition of angiogenesis and promotion of apoptosis .
  • Neuroprotective Effects:
    • A study assessing the neuroprotective effects against oxidative stress revealed that the compound could reduce neuronal damage in models of Alzheimer's disease by decreasing reactive oxygen species (ROS) levels .

Comparaison Avec Des Composés Similaires

7-(Trifluoromethyl) Derivatives

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 861209-61-2) replaces the naphthyl group with a trifluoromethyl (-CF₃) group. The -CF₃ substituent enhances metabolic stability and electron-withdrawing properties, improving binding to hydrophobic enzyme pockets. Its XLogP3 (5.5) indicates high lipophilicity, comparable to the target compound .

7-(Morpholin-4-yl) Derivatives

Compounds like 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines (e.g., structures in and ) feature a polar morpholine group. This substitution increases water solubility (polar surface area ~72.6 Ų) and targets kinases such as PI3Kδ, relevant in COPD treatment. In contrast, the naphthyl group in the target compound likely prioritizes aromatic stacking over solubility .

7-(Pyridinyl) Derivatives

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS: 439111-90-7) introduces a basic pyridine ring, which may improve solubility via protonation. This contrasts with the neutral, lipophilic naphthyl group, suggesting divergent pharmacokinetic profiles .

Substituent Variations at Position 2

Thienyl vs. Benzene-Based Substituents

Compounds such as 2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one () lack the thienyl-pyrrole system, reducing π-conjugation and electronic complexity.

Functional Group Modifications in Related Scaffolds

Dihydropyrazolo[1,5-a]pyrimidines

Derivatives like 2-amino-5-(2,6-dimethylphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one () include a partially saturated core. This reduces planarity and may alter bioavailability compared to the fully aromatic target compound .

Fluorinated Derivatives for Imaging

18F-labeled pyrazolo[1,5-a]pyrimidines (e.g., [18F]3 and [18F]4 in ) incorporate polar groups (e.g., esters, hydroxyls) to enhance tumor uptake in PET imaging. The target compound’s naphthyl group would likely impede clearance due to its hydrophobicity, highlighting a trade-off between target affinity and pharmacokinetics .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 7-(Trifluoromethyl) 7-(Morpholin-4-yl) 7-(Pyridinyl)
Molecular Weight ~464 g/mol 468.5 g/mol ~450 g/mol 371.46 g/mol
XLogP3 ~6.0 (estimated) 5.5 ~3.5 ~4.0
Polar Surface Area ~40 Ų 72.6 Ų ~90 Ų ~60 Ų
Key Substituent Effects High lipophilicity Metabolic stability Improved solubility Basic solubility

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use high-purity precursors (e.g., 2-thienyl derivatives and naphthyl-substituted pyrazolo[1,5-a]pyrimidine cores) to minimize side reactions. For example, cyclization reactions with sodium salts of benzofuran derivatives (as in ) can enhance regioselectivity.
  • Reaction Conditions : Optimize temperature (e.g., reflux in pyridine for 5–6 hours, as in ) and solvent systems (e.g., ethanol or dioxane for recrystallization).
  • Purification : Employ column chromatography followed by recrystallization (e.g., from ethanol or dioxane) to isolate pure products. Melting point analysis and NMR spectroscopy should validate purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., naphthyl protons at δ 7.2–8.5 ppm, pyrrole methyl groups at δ 2.1–2.5 ppm). Compare with literature data for similar pyrazolo[1,5-a]pyrimidines ().
  • Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., [M+H]+ ion matching calculated values within 2 ppm).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/dichloromethane and analyze bond lengths/angles (e.g., mean C–C bond length ≈ 1.39 Å, as in ) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or purine-metabolizing proteins). Parameterize the trifluoromethyl and naphthyl groups for hydrophobic interactions.
  • DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO orbitals) to predict reactivity at the pyrrole-thienyl junction. Compare with analogs in and to identify activity trends .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer:

  • Control Experiments : Ensure assays include positive/negative controls (e.g., cisplatin for cytotoxicity, ) and test for solvent interference (e.g., DMSO stability).
  • Purity Validation : Re-evaluate conflicting results using HPLC (≥95% purity) and ICP-MS (trace metal analysis). For example, impurities in ’s compound 10c (62% yield) may explain variability in bioactivity .

Q. How can regioselectivity challenges during functionalization be addressed?

Methodological Answer:

  • Direct C–H Arylation : Use palladium catalysts (e.g., Pd(OAc)₂ with PPh₃) to functionalize the pyrimidine core selectively. cites CH bond functionalization methods for nitrogen-containing heterocycles.
  • Protecting Groups : Temporarily block reactive sites (e.g., the pyrrole NH) with Boc groups during synthesis, as in ’s N-Boc-pyrroline derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.